N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide
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Overview
Description
N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a furan ring and a bicyclic azabicyclohexane structure makes it a versatile molecule for synthetic and application purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)-2-azabicyclo[211]hexane-1-carboxamide typically involves the formation of the azabicyclo[21One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient formation of the strained bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scalable photochemical reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azabicyclo[2.1.1]hexane structure can provide conformational rigidity, enhancing binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes or receptors involved in critical cellular processes .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core structure and are used in similar applications.
Furan derivatives: Compounds with a furan ring that exhibit similar chemical reactivity and applications.
Uniqueness: N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide is unique due to the combination of the furan ring and the azabicyclo[2.1.1]hexane structure. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10(11-4-8(5-11)6-13-11)12-7-9-2-1-3-15-9/h1-3,8,13H,4-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGPMFNYAWLIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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